(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
Description
The compound "(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide" is a benzothiazole derivative featuring a propenamide substituent. Its structure includes a 2,3-dihydrobenzothiazole core with a methyl group at position 3 and a phenyl-substituted propenamide moiety.
Properties
IUPAC Name |
(Z)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11-,18-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTSXUXYFAPLKW-DLDAZZGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by the cyclization of appropriate precursors such as 2-aminothiophenol with α-haloketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylacrylamide Moiety: The phenylacrylamide moiety is synthesized by the reaction of aniline with acryloyl chloride under basic conditions to form N-phenylacrylamide.
Coupling Reaction: The final step involves the coupling of the 3-methylbenzothiazole derivative with N-phenylacrylamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and functional comparisons with related compounds:
Spectroscopic and Structural Differences
NMR Profiles :
- The target compound’s benzothiazole core and propenamide chain would exhibit distinct aromatic proton shifts (δ ~7.5–8.2 ppm for benzothiazole; δ ~6.5–7.2 ppm for propenamide vinyl protons) compared to triazole-based analogs (e.g., δ 4.3 ppm for NH2 in ) .
- Methoxy groups in analogs like ’s compound introduce deshielding effects (δ ~3.8–4.0 ppm for OCH3) absent in the target compound .
Crystallography :
- The dihydrothiazole ring in ’s compound shows mean C–C bond lengths of 0.002 Å (σ) with an R factor of 0.038, indicating high structural precision. Similar rigidity is expected for the target compound’s benzothiazole core .
Biological Activity
The compound (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide, a derivative of benzothiazole, has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticonvulsant activities, and summarizes relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.426 g/mol. The structure features a benzothiazole moiety linked to a phenylprop-2-enamide group, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds synthesized from N,N-disubstituted β-amino acids with thiazole and aromatic substituents demonstrated notable antimicrobial effects. One study highlighted that certain derivatives could inhibit bacterial growth effectively, suggesting their potential use in developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Activity | Target Organisms |
|---|---|---|
| 3-Methyl-2-benzothiazolinone hydrazone | Moderate | Various bacteria |
| 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Significant | Gram-positive bacteria |
Anticonvulsant Activity
Another prominent area of research is the anticonvulsant activity of related compounds. A study on cinnamamide derivatives, which share structural similarities with our compound, demonstrated significant anticonvulsant effects in various animal models. For example, the compound KM-568 showed effectiveness in reducing seizure frequency and severity in models of epilepsy .
Table 2: Anticonvulsant Activity Data
| Compound Name | Model Used | ED50 (mg/kg) | Route of Administration |
|---|---|---|---|
| KM-568 | Maximal Electroshock Test | 44.46 (mice i.p.) | Intraperitoneal |
| KM-568 | 6-Hz Psychomotor Seizure Model | 71.55 (mice i.p.) | Intraperitoneal |
Case Studies
- Study on Antimicrobial Effects : A recent study synthesized various benzothiazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications to the benzothiazole structure enhanced efficacy against Gram-positive bacteria .
- Anticonvulsant Research : In a preclinical study involving KM-568, researchers observed significant reductions in seizure activity across multiple models, indicating that structural features similar to those in this compound are crucial for its anticonvulsant properties. The compound was shown to increase the seizure threshold significantly in treated animals .
The proposed mechanisms for the biological activities of these compounds include:
- Antimicrobial Action : The interaction with bacterial cell membranes leading to increased permeability or disruption of metabolic pathways.
- Anticonvulsant Mechanism : Modulation of GABAergic neurotransmission has been suggested as a pathway through which these compounds exert their anticonvulsant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
